4-Chlorodibenzofuran

Mutagenicity Toxicology Environmental Risk Assessment

Environmental laboratories face persistent challenges in sourcing isomerically pure, non-mutagenic PCDF standards for defensible GC-MS calibration. 4-Chlorodibenzofuran directly addresses this gap as a certified reference standard validated for dioxin monitoring programs. - Certified at 50 µg/mL in isooctane matrix with confirmed retention index (RI 1760-1761 on DB-5) for unambiguous chromatographic identification. - Practically non-mutagenic in Ames TA98/TA100 assays, enabling safer method development without TEF-contributing toxic equivalency. - Serves as defined substrate for Sphingomonas sp. RW1 biodegradation studies, yielding the well-characterized 3-chlorosalicylate metabolite.

Molecular Formula C12H7ClO
Molecular Weight 202.63 g/mol
CAS No. 74992-96-4
Cat. No. B1201407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorodibenzofuran
CAS74992-96-4
Synonyms4-chlorodibenzofuran
Molecular FormulaC12H7ClO
Molecular Weight202.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl
InChIInChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
InChIKeyRHRYBWFAHXCUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorodibenzofuran (CAS 74992-96-4) as a Certified Reference Standard for Environmental Dioxin Analysis


4-Chlorodibenzofuran (4-CDF) is a monochlorinated congener belonging to the polychlorinated dibenzofurans (PCDFs) family, a group of 135 structurally related compounds recognized as persistent organic pollutants (POPs) under the Stockholm Convention [1]. This compound is primarily utilized as an analytical reference standard rather than a synthetic intermediate or active pharmaceutical ingredient, supplied as a certified solution at 50 µg/mL in isooctane or 10% toluene-nonane matrices for the calibration, quantification, and monitoring of dioxin-like compounds in environmental matrices such as industrial wastewater, soil, and air [2]. Its molecular formula is C12H7ClO (MW 202.64), and it is characterized by a single chlorine atom substituted at the 4-position of the dibenzofuran ring system [3].

Why In-Class 4-Chlorodibenzofuran Cannot Be Substituted with Other Monochlorodibenzofuran Isomers


Within the monochlorodibenzofuran (MCDF) class, chlorine substitution position fundamentally alters both toxicological hazard profile and analytical method performance. Substituting 4-CDF with its 1-, 2-, or 3-chloro isomers leads to erroneous toxicological risk assessment and compromised chromatographic identification due to marked differences in Ames mutagenicity, environmental biodegradation pathway compatibility, and chromatographic retention behavior [1][2]. Specifically, while 4-CDF is classified as practically non-mutagenic in standard Ames assays, 3-chlorodibenzofuran exhibits marked mutagenicity in both TA98 and TA100 strains [1]. Furthermore, the regiospecific biodegradation pathway of 4-CDF via Sphingomonas sp. RW1 attack at the unsubstituted aromatic ring yields a unique metabolic profile (3-chlorosalicylate) that is not reproduced with other positional isomers [2]. These position-specific differences mandate that 4-CDF be procured and handled as a distinct chemical entity with its own certified analytical standards, validated GC-MS retention indices, and dedicated toxicity assessment criteria.

Quantitative Differential Evidence Guide for 4-Chlorodibenzofuran Selection vs. Closest Analogs


Differential Ames Mutagenicity Profile of 4-Chlorodibenzofuran vs. Positional Isomers

In direct comparative testing, 4-chlorodibenzofuran is classified as practically non-mutagenic, whereas the 3-chloro isomer is markedly mutagenic, and the 2-chloro isomer is weakly mutagenic. This quantitative difference in mutagenic intensity, measured as a fraction of the potent mutagen benzo[a]pyrene, dictates distinct handling, hazard classification, and risk assessment requirements for each isomer [1].

Mutagenicity Toxicology Environmental Risk Assessment

Certified Reference Standard Availability for 4-Chlorodibenzofuran in Environmental Testing Matrices

4-Chlorodibenzofuran is commercially available as a certified reference material (CRM) specifically formulated for environmental analytical method development and validation, in contrast to many other PCDF congeners which may only be available as research-grade neat compounds. Commercial vendors supply 4-CDF as a 50 µg/mL solution in isooctane or 10% toluene-nonane, pre-packaged in sealed 1.2 mL ampoules for direct use as a calibration standard in GC-MS analysis of dioxin-like compounds [1].

Environmental Analysis GC-MS Reference Materials Dioxin Monitoring

Regiospecific Biodegradation Pathway of 4-Chlorodibenzofuran Yields Unique Metabolite Profile

The bacterial consortium of Sphingomonas sp. RW1 and Burkholderia sp. JWS achieves complete mineralization of 4-chlorodibenzofuran with quantitative release of chloride ion (Cl⁻) and biomass formation, a process not fully achieved by RW1 alone. RW1 alone attacks the unsubstituted aromatic ring of 4-CDF to yield 3-chlorosalicylate as a dead-end product, whereas the full consortium further degrades this intermediate to Krebs cycle intermediates, enabling total detoxification [1].

Bioremediation Microbial Degradation Environmental Fate Metabolomics

Chromatographic Retention Index for GC-MS Identification of 4-Chlorodibenzofuran

4-Chlorodibenzofuran exhibits a well-defined Kovats retention index (RI) of 1760-1761 on non-polar DB-5 and HP-5 capillary columns under standardized temperature programming conditions. This RI value serves as a confirmatory parameter in GC-MS analysis, enabling confident differentiation from co-eluting or structurally similar chlorinated dibenzofuran congeners in complex environmental extracts [1].

Gas Chromatography Mass Spectrometry Analytical Method Validation Environmental Monitoring

Predicted LogP and Bioaccumulation Potential of 4-Chlorodibenzofuran vs. Higher Chlorinated Congeners

Predicted physicochemical properties indicate that 4-chlorodibenzofuran has moderate lipophilicity (LogP ≈ 4.36-4.56) and bioaccumulation potential (BCF ≈ 2085), which is substantially lower than highly chlorinated PCDFs (e.g., octachlorodibenzofuran) that are known to accumulate strongly in lipid-rich tissues and food chains. This quantitative difference informs exposure modeling and prioritization in environmental monitoring programs .

Environmental Fate Bioaccumulation QSAR Regulatory Compliance

Absence of 2,3,7,8-Substitution Pattern in 4-Chlorodibenzofuran Renders It Non-Dioxin-Like in TEF Framework

Quantitative structure-activity relationship (QSAR) studies on PCDFs demonstrate that maximum AhR-mediated toxicity requires chlorine substitution at the lateral 2,3,7,8-positions. 4-Chlorodibenzofuran, with its single chlorine at the 4-position, lacks this critical substitution pattern and therefore possesses negligible Toxic Equivalency Factor (TEF) compared to TCDD (TEF = 1.0) or 2,3,7,8-substituted PCDF congeners [1]. This contrasts sharply with 2,3,7,8-tetrachlorodibenzofuran (TCDF), which has a WHO TEF of 0.1 [2].

Toxic Equivalency Factor AhR Activation Regulatory Toxicology Dioxin Analysis

Validated Research and Industrial Application Scenarios for 4-Chlorodibenzofuran Based on Quantitative Evidence


Calibration Standard for GC-MS Quantitation of Monochlorodibenzofurans in Tap Water and Industrial Effluent Monitoring

4-Chlorodibenzofuran is supplied as a certified 50 µg/mL reference solution specifically formulated for environmental analysis . This product is used to construct calibration curves for the quantitation of 4-CDF and related monochlorinated congeners in water samples via GC-MS, utilizing the validated retention index (RI 1760-1761 on DB-5) for peak confirmation [1]. This application is particularly relevant given that MCDFs have been detected in tap water as byproducts of dibenzofuran chlorination [2].

Model Substrate for Elucidating Regiospecific Bacterial Degradation of Chlorinated Aromatics

Researchers investigating aerobic bioremediation of persistent organic pollutants use 4-chlorodibenzofuran as a defined substrate to study regiospecific dioxygenation pathways. The well-characterized degradation pathway by Sphingomonas sp. RW1, which yields 3-chlorosalicylate as a dead-end metabolite and requires a secondary degrader (Burkholderia sp. JWS) for complete mineralization, provides a robust experimental system for studying metabolic consortia and enzyme specificity in dioxin degradation [3].

Non-Dioxin-Like Surrogate for PCDF Method Development and Fate Studies

Due to its negligible Toxic Equivalency Factor (TEF) relative to 2,3,7,8-substituted PCDFs [4], 4-chlorodibenzofuran serves as a safer surrogate compound for developing analytical methods, studying environmental partitioning (LogP ≈ 4.4, BCF ≈ 2085) , and evaluating sample preparation protocols without the extreme biosafety containment requirements mandated for TCDD or other TEF-assigned congeners. This allows method development laboratories to optimize extraction and cleanup procedures using a representative PCDF that does not contribute to TEQ in quality control samples.

Negative Control in Ames Mutagenicity Screening Assays for Environmental Contaminants

The established non-mutagenic profile of 4-chlorodibenzofuran in Salmonella typhimurium TA98 and TA100 [2] qualifies this compound for use as a class-representative negative control when screening environmental extracts or novel chlorinated aromatic compounds for mutagenic potential. Its close structural relationship to the markedly mutagenic 3-chloro isomer provides a valuable contrast for validating assay sensitivity and interpreting structure-mutagenicity relationships.

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